4-Bromo-2-(1-methylcyclobutyl)pyridine
Overview
Description
4-Bromo-2-(1-methylcyclobutyl)pyridine is an organic compound with the molecular formula C₁₀H₁₂BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the fourth position and a 1-methylcyclobutyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-methylcyclobutyl)pyridine typically involves the bromination of 2-(1-methylcyclobutyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-methylcyclobutyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds, amines, and thiols.
Oxidation Reactions: The compound can undergo oxidation, particularly at the methylcyclobutyl group, leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the pyridine ring or the bromine substituent can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation conditions are used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include ketones, aldehydes, or carboxylic acids.
Reduction: Products include reduced pyridine derivatives or dehalogenated compounds.
Scientific Research Applications
4-Bromo-2-(1-methylcyclobutyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-methylcyclobutyl)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but lacks the cyclobutyl group.
2-Bromo-4-methylpyridine: Bromine and methyl groups are positioned differently on the pyridine ring.
4-Chloro-2-(1-methylcyclobutyl)pyridine: Chlorine replaces bromine, affecting reactivity and properties.
Uniqueness
4-Bromo-2-(1-methylcyclobutyl)pyridine is unique due to the presence of both a bromine atom and a 1-methylcyclobutyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-bromo-2-(1-methylcyclobutyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTUWAVSDJXJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857382 | |
Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-74-6 | |
Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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